molecular formula C23H20N4O3S B11628683 2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 538340-80-6

2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11628683
CAS No.: 538340-80-6
M. Wt: 432.5 g/mol
InChI Key: LZJSUFFEQZHNLY-HNENSFHCSA-N
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Description

2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This method is advantageous due to its regioselectivity and the use of environmentally friendly conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

CAS No.

538340-80-6

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H20N4O3S/c1-3-13-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(12-10-14)30-4-2/h5-12H,3-4,13H2,1-2H3/b19-18-

InChI Key

LZJSUFFEQZHNLY-HNENSFHCSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)C1=O

Origin of Product

United States

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